1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17711512
InChI: InChI=1S/C7H9N3O4/c8-5(12)4-3-10(1-2-11)7(14)9-6(4)13/h3,11H,1-2H2,(H2,8,12)(H,9,13,14)
SMILES:
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.:

Cat. No.: VC17711512

Molecular Formula: C7H9N3O4

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide -

Specification

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
IUPAC Name 1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carboxamide
Standard InChI InChI=1S/C7H9N3O4/c8-5(12)4-3-10(1-2-11)7(14)9-6(4)13/h3,11H,1-2H2,(H2,8,12)(H,9,13,14)
Standard InChI Key IBASEJUMHPUOMP-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=O)NC(=O)N1CCO)C(=O)N

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₇H₉N₃O₄, with a molecular weight of 199.16 g/mol. Its IUPAC name, 1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carboxamide, reflects the presence of a hydroxylated ethyl side chain and dual carbonyl groups at positions 2 and 4 of the pyrimidine ring. Key structural descriptors include:

PropertyValue
Canonical SMILESC1=C(C(=O)NC(=O)N1CCO)C(=O)N
Standard InChIInChI=1S/C7H9N3O4/c8-5(12)4-3-10(1-2-11)7(14)9-6(4)13/h3,11H,1-2H2,(H2,8,12)(H,9,13,14)
InChIKeyIBASEJUMHPUOMP-UHFFFAOYSA-N
PubChem CID39869707

The hydroxyl group at the ethyl side chain enhances solubility in polar solvents, while the carboxamide moiety facilitates hydrogen bonding with biological targets.

Synthesis and Optimization Strategies

Synthesis of this compound involves multi-step organic reactions under controlled conditions. A typical route begins with the condensation of urea derivatives with β-keto esters, followed by functionalization of the pyrimidine ring. Key steps include:

  • Ring Formation: Cyclization of ethyl acetoacetate with urea under acidic conditions yields a 2,4-dioxo-tetrahydropyrimidine intermediate.

  • Hydroxyethylation: Introduction of the 2-hydroxyethyl group via nucleophilic substitution or alkylation, often using ethylene oxide or 2-chloroethanol.

  • Carboxamide Functionalization: Amidation at position 5 using ammonia or ammonium chloride in the presence of a coupling agent.

Critical parameters for optimizing yield (typically 60–75%) and purity (>95%) include:

  • Temperature: 80–100°C for cyclization steps.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.

  • Catalysts: Lewis acids like ZnCl₂ enhance regioselectivity during alkylation.

Comparative Analysis with Analogues

The table below contrasts key properties of 1-(2-Hydroxyethyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxamide with its structural analogues:

CompoundMolecular WeightKey Functional GroupsPrimary Bioactivity
Target Compound199.16 g/mol2-Hydroxyethyl, carboxamideProteomics, MEK inhibition
n-Hydroxy-2,4-dioxo analogue171.11 g/molHydroxyl, carboxamideAntimicrobial
5-Amino-2,4,7-trioxo derivative 238.18 g/molAmino, trioxoAntitumor (p15/p27 induction)

The hydroxyethyl group in the target compound enhances solubility compared to the smaller hydroxyl group in its n-Hydroxy analogue, potentially improving pharmacokinetics.

Future Directions and Challenges

Despite promising in vitro results, further research is needed to:

  • Elucidate the compound’s exact molecular targets in proteomics.

  • Evaluate in vivo efficacy and toxicity in preclinical models.

  • Explore synergies with existing chemotherapeutic agents (e.g., MEK inhibitors) .

Challenges include optimizing synthetic scalability and addressing potential metabolic instability due to the labile carboxamide group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator